REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[S:9][C:8]([NH:10][C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])=[N:7][C:6]=1[CH3:18])=O.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[C:14]([O:13][C:11](=[O:12])[NH:10][C:8]1[S:9][C:5]([CH2:3][OH:2])=[C:6]([CH3:18])[N:7]=1)([CH3:17])([CH3:15])[CH3:16] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(N=C(S1)NC(=O)OC(C)(C)C)C
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
TEMPERATURE
|
Details
|
was slowly warmed to RT
|
Type
|
STIRRING
|
Details
|
stirred for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with min amount of sat. Na2SO4 soln
|
Type
|
FILTRATION
|
Details
|
White solid was filtered
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (5 mL), filtrate
|
Type
|
CONCENTRATION
|
Details
|
was concentrated by rotavap
|
Type
|
CUSTOM
|
Details
|
residue was dried in vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC=1SC(=C(N1)C)CO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |